ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate
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Overview
Description
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-thiadiazole ring moiety, such as this one, have been associated with a variety of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that compounds with a 1,3,4-thiadiazole ring moiety often interact with their targets through the nitrogen and sulfur atoms in the thiadiazole ring . The interaction can lead to changes in the target’s function, which can result in various biological effects .
Biochemical Pathways
Compounds with a 1,3,4-thiadiazole ring moiety are known to affect a variety of biochemical pathways due to their broad range of biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more .
Pharmacokinetics
The presence of the ethyl ester group may enhance the compound’s lipophilicity, which could potentially improve its absorption and distribution .
Result of Action
Given the broad range of biological activities associated with compounds containing a 1,3,4-thiadiazole ring moiety, the effects could potentially include inhibition of bacterial growth, reduction of inflammation, neutralization of oxidative stress, and inhibition of tumor cell proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate typically involves multi-step organic reactions. One common approach is the condensation of ethyl acetoacetate with 1,3,4-thiadiazole derivatives under specific reaction conditions. The reaction may be facilitated by microwave irradiation or ultrasonic activation to enhance the reaction rate and yield[_{{{CITATION{{{1{Microwave-promoted multi-component and green synthesis of thiadiazolo3 ...[{{{CITATION{{{_2{Synthesis and Structure of Thiazolopyrimidine Derivatives](https://link.springer.com/article/10.1134/S1070428020060044).
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_4{The reaction of 2-amino-7-methyl-5-oxo-5H-1,3,4-thiadiazolo3,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable tool in drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of various products, including pharmaceuticals, agrochemicals, and materials science applications.
Comparison with Similar Compounds
Ethyl 4-({7-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)benzoate is structurally similar to other quinazoline derivatives, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
These compounds share common structural features, such as the presence of the thiadiazole and quinazoline rings, but differ in their substituents and functional groups.
Uniqueness: What sets this compound apart from similar compounds is its specific arrangement of substituents and the presence of the benzoate group, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(7-methyl-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-3-26-17(25)12-5-7-13(8-6-12)20-18-22-23-16(24)14-10-11(2)4-9-15(14)21-19(23)27-18/h4-10H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFRKOMTOOOECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=CC(=C4)C)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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